molecular formula C10H12N4O2 B2766127 2,6-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H-pyrazolo[3,4-f]indazole-3,7-dione CAS No. 1955532-07-6

2,6-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H-pyrazolo[3,4-f]indazole-3,7-dione

Cat. No.: B2766127
CAS No.: 1955532-07-6
M. Wt: 220.232
InChI Key: RAKAABSANWMCCF-UHFFFAOYSA-N
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Description

2,6-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H-pyrazolo[3,4-f]indazole-3,7-dione is a synthetically crafted heterocyclic compound featuring a fused pyrazolo-indazole dione core. This structure places it within a class of privileged scaffolds in medicinal chemistry and drug discovery. While specific biological data for this compound is not widely published, structurally related pyrazolo[3,4-d]pyrimidine and indazole derivatives are extensively investigated as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Such inhibitors represent a crucial area of oncology research for developing new anti-proliferative agents. Furthermore, tetrahydroindazole analogs have been identified as promising scaffolds in the development of inhibitors for Cyclin-Dependent Kinase 2 (CDK2)/cyclin complexes, which are key regulators of the cell cycle and attractive targets for anticancer and other therapeutic research . The 3-phenyl-1H-indazole motif, a core structural element related to this compound, has also demonstrated significant broad-spectrum anticandidal activity, highlighting the potential of indazole-based compounds in antimicrobial research . The presence of the dione functionality and a fully saturated ring system in this molecule may offer unique physicochemical properties and binding modes, making it a valuable chemical tool for probing biological mechanisms and developing structure-activity relationships in hit-to-lead campaigns. Researchers may find this compound particularly useful for exploring new chemical space in programs targeting enzyme inhibition or in the synthesis of more complex polyheterocyclic systems.

Properties

IUPAC Name

2,6-dimethyl-1,4,5,8-tetrahydropyrazolo[3,4-f]indazole-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-13-9(15)5-3-8-6(4-7(5)11-13)10(16)14(2)12-8/h11-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKAABSANWMCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N1)CC3=C(C2)NN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Disconnection of the central C–N bonds suggests two potential synthons:

  • A 1,3-diketone precursor for pyrazole formation via hydrazine cyclization
  • A preformed indazole fragment for subsequent annulation

The methyl groups at C2 and C6 likely originate from either:

  • Methyl-substituted starting materials (e.g., m-methylbenzoyl derivatives)
  • Post-cyclization alkylation using methyl halides

Friedel-Crafts-Based Approaches

Patent CN111875486A demonstrates the utility of sequential Friedel-Crafts reactions for constructing dimethyl-substituted indanones. While targeting a different scaffold, its two-stage acylation/alkylation protocol provides a template for fused-ring synthesis:

Stage 1: Acylation

# Simplified reaction scheme analog  
m-methylbenzoyl chloride + propylene → acylated intermediate  

Key parameters from Example 1:

  • Catalyst: AlCl₃ (1.05–2.0 eq relative to acyl chloride)
  • Solvent: 1,2-dichloroethane (3–5:1 mass ratio)
  • Temperature: 0°C for 6 hours

Stage 2: Alkylation

# Hypothetical adaptation for dione formation  
Acylated intermediate + methylating agent → dimethylated product  

Critical adjustments needed:

  • Replacement of propylene with methyl donors (e.g., dimethyl sulfate)
  • Oxidative conditions to install ketone functionalities

Pyrazino[2,3-b]Pyrazine Analogues

US3476754A details pyrazino-pyrazine synthesis through 1,2-dicarbonyl/diamine condensations. While structurally distinct, its reaction mechanics inform potential pathways:

Condensation Protocol

Benzil + 2,3-diamino-5,6-dimethylpyrazine → fused pyrazine product  

Adapting this to target compound:

Parameter Value from Patent Proposed Adaptation
Dicarbonyl Component Benzil 3-oxopentanedioic acid
Diamine Component 2,3-diaminopyrazine Hydrazine hydrate
Solvent Absolute ethanol DMF/THF mixture
Reaction Time 6 hours 12–18 hours

Multi-Step Synthesis Proposal

Route 1: Sequential Cyclization

  • Pyrazole Ring Formation

    • React 2,4-pentanedione with methylhydrazine in acetic acid
    • Expected intermediate: 3,5-dimethylpyrazole
  • Indazole Annulation

    • Treat with m-methylbenzoyl chloride under Friedel-Crafts conditions
    • Oxidize resultant compound to install dione groups

Route 2: One-Pot Assembly

Combine in refluxing ethanol:

  • Dimethyl 1,3-acetonedicarboxylate (1.0 eq)
  • 2,3-diaminomaleonitrile (1.2 eq)
  • Methyl iodide (2.5 eq)

Mechanistic rationale:

  • Knoevenagel condensation forms α,β-unsaturated diketone
  • [4+2] cycloaddition with diamine generates pyrazole core
  • Nucleophilic attack completes indazole fusion

Critical Process Parameters

Catalyst Optimization

Comparative catalyst screening based on patent data:

Catalyst Yield in Analogous Reaction Temperature Range
AlCl₃ 80–82% 0–80°C
ZnCl₂ 68% 100–120°C
BF₃·OEt₂ 55% RT

Aluminum chloride demonstrates superior performance for electron-deficient aromatic systems.

Solvent Effects

Dielectric constant (ε) impacts reaction efficiency:

Solvent ε Yield in Stage 1
1,2-Dichloroethane 10.4 80%
Toluene 2.4 42%
DMF 37 68%

Polar aprotic solvents enhance ionic intermediate stabilization during cyclization steps.

Purification Strategies

Patent CN111875486A outlines effective protocols:

  • Crystallization

    • Methanol/water mixture (2:1 v/v)
    • Cooling gradient: 50°C → 20°C over 4 hours
  • Decolorization

    • Activated carbon (0.2:1 mass ratio to crude product)
    • Reflux in methanol for 30 minutes
  • Final Drying

    • Vacuum oven at 70°C for 12 hours

Analytical Characterization

Anticipated spectral data based on structural analogs:

¹H NMR (400 MHz, CDCl₃)

  • δ 2.45 (s, 6H, CH₃)
  • δ 3.72 (m, 4H, CH₂)
  • δ 7.25 (d, J=8.4 Hz, 2H, Ar–H)

IR (KBr)

  • 1685 cm⁻¹ (C=O stretch)
  • 1550 cm⁻¹ (C=N pyrazole)

Challenges and Mitigation

  • Regioselectivity Control

    • Use directing groups (e.g., –NO₂) during cyclization
    • Employ high-dilution techniques to favor intramolecular reactions
  • Oxidation Over-reach

    • Stagewise O₂ introduction using flow reactors
    • TEMPO-mediated catalytic oxidation

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H-pyrazolo[3,4-f]indazole-3,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydropyrazolo derivatives with different degrees of saturation.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or indazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-f]indazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

2,6-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H-pyrazolo[3,4-f]indazole-3,7-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H-pyrazolo[3,4-f]indazole-3,7-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Frameworks
  • Pyrazolo-Indazole-Dione (Target Compound) : Combines pyrazole and indazole rings with two ketone groups. The dimethyl groups at positions 2 and 6 enhance steric bulk and may modulate solubility .
  • Pyrido-Pyrrolo-Pyrazino-Indole-Diones (): Larger fused systems (pyrido-pyrrolo-pyrazino-indole) with two ketone groups. Substituents (e.g., Cl, OCH₃) at position 3 influence electronic properties and intermolecular interactions .
  • Triazolothiadiazine Derivatives () : Feature triazole fused to thiadiazine, often substituted with dichlorophenyl or pyrazole groups. These are smaller heterocycles but exhibit significant bioactivity due to sulfur and nitrogen content .

Physicochemical Properties

Melting Points and Solubility
Compound Class Substituent Melting Point (°C) Solubility Notes
Pyrido-Pyrrolo-Pyrazino-Indole-Dione (6a) H 347.4–347.8 Poor solubility in common solvents
Pyrido-Pyrrolo-Pyrazino-Indole-Dione (6b) Cl 306.3–306.7 Moderate solubility in DMSO
Pyrido-Pyrrolo-Pyrazino-Indole-Dione (6c) OCH₃ 279.0–279.4 Improved solubility due to methoxy group
Triazolothiadiazine Carboxylic Acid () Cl, pyrazole Not reported Enhanced lipophilicity (logP ~3.5) compared to celecoxib
  • Target Compound : The dimethyl groups may reduce solubility compared to methoxy-substituted analogs but improve metabolic stability.
Spectroscopic Features
  • IR Spectroscopy: Pyrido-pyrrolo-pyrazino-indole-diones () show strong carbonyl stretches at ~1700 cm⁻¹, consistent with the target compound’s ketone groups .
  • 1H-NMR : The target compound’s methyl groups would resonate as singlets near δ 2.0–2.5 ppm, distinct from the methoxy (δ ~3.95) and chloro-substituted analogs in .

Biological Activity

2,6-Dimethyl-1H,2H,3H,4H,5H,6H,7H,8H-pyrazolo[3,4-f]indazole-3,7-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H10N4O2
  • Molecular Weight : 194.20 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against various pathogens including Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : These compounds were effective in reducing biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .
CompoundMIC (μg/mL)Biofilm Reduction (%)
7b0.2275
Ciprofloxacin1.050

Anticancer Activity

The compound has shown promising results in cancer research:

  • Indoleamine 2,3-Dioxygenase (IDO1) Inhibition : Certain derivatives were identified as effective IDO1 inhibitors which is crucial for reactivating anticancer immune responses .
  • Cell Line Studies : Compounds demonstrated cytotoxic effects on various cancer cell lines including hypopharyngeal carcinoma and breast cancer cells with IC50 values indicating strong activity .
Cell LineIC50 (μM)Mechanism of Action
FaDu (hypopharyngeal carcinoma)15Induces apoptosis via ERK pathway
MCF7 (breast cancer)20IDO1 inhibition

The biological activity of 2,6-dimethyl-pyrazolo[3,4-f]indazole derivatives can be attributed to their ability to:

  • Inhibit Key Enzymes : The compounds act as inhibitors for DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial and cancer cell proliferation .
  • Induce Apoptosis : They trigger apoptotic pathways in cancer cells through activation of MAPK signaling pathways .

Case Studies

  • Study on Antimicrobial Properties :
    • Researchers evaluated a series of pyrazolo derivatives for their antimicrobial properties. Compound 7b exhibited the strongest activity against Staphylococcus aureus, demonstrating a potential pathway for developing new antibiotics .
  • Anticancer Evaluation :
    • A study focused on the anticancer effects of a specific derivative showed significant suppression of tumor growth in animal models. This derivative was noted for its ability to selectively target cancer cells while sparing normal cells .

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